molecular formula C26H22N4O2 B11975358 5-(4-(Benzyloxy)phenyl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide CAS No. 307975-66-2

5-(4-(Benzyloxy)phenyl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11975358
CAS No.: 307975-66-2
M. Wt: 422.5 g/mol
InChI Key: PLEPNAMLRSFPIC-NKTNOWENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(Benzyloxy)phenyl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide (RN: 307975-65-1) is a pyrazole-carbohydrazide derivative characterized by a benzyloxy-substituted phenyl ring at the 5-position of the pyrazole core and a 3-phenylallylidene hydrazone moiety at the carbohydrazide group. The structural determination of such compounds typically employs X-ray crystallography tools like SHELXL and WinGX, which are industry standards for small-molecule refinement and visualization .

Properties

CAS No.

307975-66-2

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H22N4O2/c31-26(30-27-17-7-12-20-8-3-1-4-9-20)25-18-24(28-29-25)22-13-15-23(16-14-22)32-19-21-10-5-2-6-11-21/h1-18H,19H2,(H,28,29)(H,30,31)/b12-7+,27-17+

InChI Key

PLEPNAMLRSFPIC-NKTNOWENSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C=C/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 5-(4-(Benzyloxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl bromide in the presence of a base.

    Formation of the phenylallylidene moiety: This is typically done through a condensation reaction between the pyrazole intermediate and cinnamaldehyde.

Chemical Reactions Analysis

5-(4-(Benzyloxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-(Benzyloxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: Its applications in industry are limited but may include the development of specialized materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(4-(Benzyloxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Carbohydrazide Derivatives

The compound’s structural analogs differ primarily in the substituents on the hydrazone moiety or the benzyloxy-phenyl group. These variations influence electronic properties, solubility, and biological interactions. Below is a detailed comparison:

Structural Variations and Molecular Properties

Compound Name (RN/CAS) Hydrazone Substituent Molecular Formula Molecular Weight (g/mol) Notable Features Reference
5-(4-(Benzyloxy)phenyl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide (307975-65-1) 3-phenylallylidene C₂₆H₂₂N₄O₂ 434.48 Conjugated allylidene group; extended π-system
5-(4-(Benzyloxy)phenyl)-N'-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide (302918-66-7) 2-hydroxy-3-methoxybenzylidene C₂₅H₂₂N₄O₄ 442.47 Electron-donating hydroxyl and methoxy groups; potential H-bonding
5-(4-(Benzyloxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide (634896-27-8) 4-nitrobenzylidene C₂₄H₁₉N₅O₄ 453.44 Electron-withdrawing nitro group; enhanced electrophilicity
3-[4-(Benzyloxy)phenyl]-N'-(4-hydroxyphenylmethylene)-1H-pyrazole-5-carbohydrazide (1285557-93-8) 4-hydroxyphenylmethylene C₂₄H₂₀N₄O₃ 436.45 Phenolic hydroxyl group; improved solubility in polar solvents
3-(4-(Benzyloxy)phenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide (CID 9564462) 4-fluorobenzylidene C₂₄H₁₉FN₄O₂ 438.43 Fluorine substituent; increased metabolic stability and lipophilicity

Key Differences and Implications

Nitro-substituted analogs (e.g., RN 634896-27-8) exhibit strong electron-withdrawing effects, which may increase reactivity in nucleophilic environments or improve binding to electron-rich biological targets . Hydroxyl and methoxy groups (e.g., RN 302918-66-7) enhance hydrogen-bonding capacity, likely improving interactions with proteins or nucleic acids .

Fluorinated analogs (e.g., CID 9564462) balance lipophilicity and metabolic stability, a critical factor in drug design .

Synthetic Accessibility :

  • Allylidene and benzylidene hydrazones are typically synthesized via condensation reactions between pyrazole-carbohydrazides and substituted aldehydes. Electron-deficient aldehydes (e.g., nitrobenzaldehyde) may require milder conditions due to higher reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.